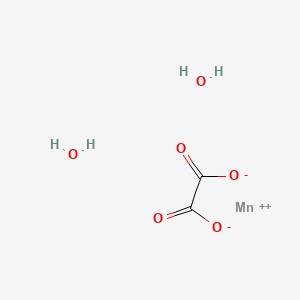

Manganese oxalate dihydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

manganese(2+);oxalate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Mn.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJUVFZHZGPHCQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4MnO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237240 | |

| Record name | Manganese oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88682-90-0, 6556-16-7 | |

| Record name | Manganese oxalate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088682900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(II) oxalate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE OXALATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9JSI4FD3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of manganese oxalate dihydrate

An In-depth Technical Guide to the Physicochemical Properties of Manganese Oxalate Dihydrate

This guide provides a comprehensive overview of the core (MnC₂O₄·2H₂O). Intended for researchers, material scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its synthesis, thermal behavior, and analytical characterization. The structure is designed to logically flow from the material's fundamental identity to its functional properties and the methodologies used to study them.

Fundamental Identity and Molecular Structure

Manganese(II) oxalate dihydrate is an inorganic coordination compound consisting of a central divalent manganese (Mn²⁺) ion chelated by a bidentate oxalate anion (C₂O₄²⁻) and stabilized by two molecules of water of crystallization. It is the most common hydrate form and occurs naturally as the mineral Lindbergite.[1] The compound is notable as a precursor for the synthesis of various manganese oxides, which have significant applications in catalysis, energy storage, and materials science.[2]

The material typically appears as a pale pink or white crystalline powder or solid, a characteristic color for many manganese(II) salts.[1][3]

Core Physicochemical Properties

A summary of the fundamental properties is presented below.

| Property | Value | Source(s) |

| Chemical Formula | MnC₂O₄·2H₂O | [4] |

| Molecular Weight | 178.99 g/mol | [4][5][6] |

| CAS Number | 6556-16-7 | [4] |

| Appearance | Pale pink to white crystalline solid | [1][2][3] |

| Density | 2.453 g/cm³ | [3] |

| Melting Point | 100 °C (Decomposes) | [3][7] |

Crystal Structure

The dihydrate form (α-MnC₂O₄·2H₂O) possesses a well-defined crystal structure. The oxalate anion acts as a bidentate ligand, coordinating to the manganese center through its oxygen atoms. The water molecules contribute to the stability of the crystal lattice through hydrogen bonding and, in some cases, weak coordination to the manganese ion. X-ray diffraction (XRD) studies have been crucial in elucidating this structure.

| Crystallographic Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [1][8] |

| Space Group | P2₁2₁2₁ | [1][8] |

| Lattice Parameters | a = 0.6262 nmb = 1.3585 nmc = 0.6091 nm | [1] |

| Formula Units (Z) | 4 | [1] |

The atomic arrangement features chains of MnO₆ octahedra linked by oxalate anions.[8][9] This polymeric chain structure is a key feature of its solid-state chemistry.

Synthesis and Solubility

Understanding the synthesis and solubility is critical for controlling the purity, crystal form, and particle morphology of this compound, which in turn affects the properties of the materials derived from it.

Synthesis Protocol: Aqueous Precipitation

The most common and straightforward method for synthesizing manganese(II) oxalate dihydrate is through a precipitation reaction in an aqueous medium. This process is favored for its simplicity and scalability.

Causality: The choice of aqueous precipitation stems from the low solubility of manganese oxalate in water. When solutions of a soluble manganese(II) salt and an oxalate salt are mixed, the concentration of Mn²⁺ and C₂O₄²⁻ ions exceeds the solubility product constant (Ksp), leading to the nucleation and growth of MnC₂O₄·2H₂O crystals.

Experimental Protocol: Synthesis of α-MnC₂O₄·2H₂O

-

Reagent Preparation:

-

Prepare a solution of a soluble manganese(II) salt (e.g., manganese(II) chloride, MnCl₂) in deionized water.

-

Prepare a stoichiometric equivalent solution of an oxalate source (e.g., sodium oxalate, Na₂C₂O₄).[1]

-

-

Precipitation:

-

Slowly add the sodium oxalate solution to the manganese chloride solution under continuous stirring at room temperature. A pale pink precipitate will form immediately.

-

The overall reaction is: MnCl₂ + Na₂C₂O₄ + 2H₂O → MnC₂O₄·2H₂O(s) + 2NaCl[1]

-

-

Aging:

-

Continue stirring the slurry for a set period (e.g., 1-2 hours) to allow for crystal growth and phase stabilization.

-

-

Isolation & Washing:

-

Isolate the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the collected solid several times with deionized water to remove soluble byproducts like NaCl.

-

-

Drying:

-

Dry the final product in an oven at a low temperature (e.g., 40-60 °C) or air-dry to obtain the final crystalline dihydrate powder.

-

Caption: Workflow for the synthesis of α-MnC₂O₄·2H₂O via precipitation.

Solubility Profile

This compound exhibits low solubility in water but its solubility increases significantly in acidic conditions.[7][10] This is because the oxalate ion (C₂O₄²⁻) is the conjugate base of a weak acid (oxalic acid, H₂C₂O₄). In acidic solutions, the oxalate ions are protonated, shifting the equilibrium and dissolving the solid.

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble / Insoluble | [1] |

| Dilute Acids | Soluble | [7][10] |

| Solubility Product (pKsp) | 6.77 - 6.8 | [1] |

Thermal Decomposition Behavior

The thermal decomposition of this compound is one of its most studied properties, primarily because this process is a key route to producing phase-pure manganese oxides.[11] The decomposition occurs in distinct, well-defined stages, making it an excellent model system for studies in solid-state chemistry. The process is typically analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) or differential thermal analysis (DTA).

Causality: The decomposition is driven by thermal energy. The first stage involves breaking the relatively weak hydrogen bonds holding the water of crystallization. At higher temperatures, sufficient energy is supplied to break the stronger ionic and covalent bonds within the anhydrous manganese oxalate, leading to its decomposition into a stable metal oxide and gaseous byproducts.

The decomposition pathway can be summarized as follows:

-

Dehydration: The two water molecules are lost.

-

Decomposition: The anhydrous manganese oxalate decomposes into manganese(II) oxide (MnO) and carbon oxides.

-

Oxidation (in air): If the decomposition is carried out in an oxidizing atmosphere (like air), the initially formed MnO can be further oxidized to other manganese oxides such as Mn₂O₃ or Mn₃O₄.[11][12]

| Stage | Reaction | Temperature Range (°C) | Gaseous Products | Solid Product |

| 1. Dehydration | MnC₂O₄·2H₂O → MnC₂O₄ + 2H₂O | ~100 - 200 | H₂O | Anhydrous MnC₂O₄ |

| 2. Decomposition | MnC₂O₄ → MnO + CO + CO₂ | > 215 | CO, CO₂ | MnO |

Note: Temperature ranges are approximate and can be influenced by factors like heating rate and atmosphere. Sources:,,[13],[14]

Caption: Thermal decomposition pathway of this compound.

Analytical Characterization Protocols

A multi-technique approach is essential for the comprehensive characterization of this compound. Each technique provides specific, complementary information.

Thermal Analysis (TGA/DSC)

Purpose: To quantitatively determine the thermal stability, dehydration temperatures, and decomposition pathway. It provides direct evidence for the two-stage decomposition process and confirms the hydration state of the synthesized material.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the MnC₂O₄·2H₂O powder (typically 5-10 mg) into an alumina or platinum crucible.

-

Instrument Setup: Place the crucible in the TGA/DSC instrument.

-

Analysis Program:

-

Atmosphere: Purge the furnace with a controlled atmosphere, typically nitrogen (for an inert environment) or air (for an oxidative environment), at a constant flow rate (e.g., 50-100 mL/min).[15]

-

Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant linear heating rate, typically 10 °C/min.[13][15][16]

-

-

Data Analysis:

X-Ray Diffraction (XRD)

Purpose: To confirm the crystalline phase and purity of the synthesized material. It is the definitive technique for identifying the specific crystal structure (e.g., α-MnC₂O₄·2H₂O) by comparing the experimental diffraction pattern to standard patterns from databases (e.g., JCPDS).[15] It is also used to identify the solid-state products after thermal decomposition.[18][19]

Experimental Protocol: Powder XRD Analysis

-

Sample Preparation: Finely grind the MnC₂O₄·2H₂O powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Instrument Setup: Place the sample holder in the powder diffractometer.

-

Data Collection:

-

Radiation: Use a standard X-ray source, typically Cu Kα (λ ≈ 1.54 Å).[15]

-

Scan Range: Collect the diffraction pattern over a relevant 2θ range, for example, from 10° to 80°.

-

-

Data Analysis: Identify the crystalline phases present by matching the peak positions (2θ values) and relative intensities to reference patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the molecule. For MnC₂O₄·2H₂O, FTIR is used to confirm the presence of the oxalate ligand and water of crystallization through their characteristic vibrational modes.

Characteristic Vibrations:

-

O-H Stretching: A broad band around 3000-3500 cm⁻¹ indicates the presence of water molecules.

-

C=O Asymmetric Stretching: A strong band typically found around 1600-1640 cm⁻¹.

-

C-O Symmetric Stretching: A strong band often observed around 1320 cm⁻¹.

Applications and Safety

The primary application of this compound is as a precursor for the synthesis of nanostructured manganese oxides (MnO, Mn₂O₃, Mn₃O₄). These oxides are valuable in various fields, including:

-

Energy Storage: As electrode materials for lithium-ion batteries and supercapacitors.[2][20]

-

Catalysis: For various oxidation and environmental remediation reactions.[2]

-

Other Uses: As a paint and varnish drier and a chemical reagent.[7]

Safety: Manganese(II) oxalate dihydrate is considered hazardous. It is harmful if swallowed or in contact with skin.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection to avoid dust inhalation, should always be used when handling this compound.

References

- MANGANESE(II) OXALATE DIHYDRATE (MNOX)

-

Manganese oxalate - Wikipedia. [Link]

-

Crystal structures of Mn and Mg oxalate dihydrates: (a)—chains of Me²⁺... - ResearchGate. [Link]

-

Mechanism of decomposition of manganese(II) oxalate dihydrate and manganese(II) oxalate trihydrate - ElectronicsAndBooks. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

Direct Precipitation Pathway to Pure α-MnC2O4·2H2O Using Slug Flow toward the Scalable Nonfouling Fast Synthesis of Uniform Microcrystals - ACS Publications. [Link]

-

This compound | C2H4MnO6 | CID 516786 - PubChem. [Link]

-

Mechanism of decomposition of manganese(II) oxalate dihydrate and manganese(II) oxalate trihydrate | Request PDF - ResearchGate. [Link]

-

PHYSICAL CHARACTERIZATION OF MANGANESE OXALATE CRYSTAL GROWTH BY AGAR - AGAR GEL METHOD - Jetir.Org. [Link]

-

Manganese(II) Oxalate Dihydrate | C2H6MnO6 | CID 91886448 - PubChem. [Link]

-

XRD patterns of the as-synthesized this compound (a) and... - ResearchGate. [Link]

-

XRD patterns of the as-synthesized this compound (a) and... - ResearchGate. [Link]

-

Molecular structure of a α - MnC2O4.2H2O: a) on top view; b) side view... - ResearchGate. [Link]

-

Structure disordering and thermal decomposition of this compound, MnC 2 O 4 ·2H 2 O | Request PDF - ResearchGate. [Link]

-

Manganese(II) oxalate dihydrate, Mn 30% min - Fisher Scientific. [Link]

-

Manganese(II) Oxalate Dihydrate, Mn Min - ChemBK. [Link]

-

manganese oxalate, dihydrate - SpectraBase. [Link]

-

This compound | AMERICAN ELEMENTS ®. [Link]

-

TG and DTA curves for prepared this compound. - ResearchGate. [Link]

-

Synthesis and structure of three manganese oxalates: MnC 2O 4·2H 2O, [C 4H 8(NH 2) 2][Mn 2(C 2O 4) 3] and Mn 2(C 2O 4)(OH) 2 | Request PDF - ResearchGate. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Proton solvent-controllable synthesis of manganese oxalate anode material for lithium-ion batteries - RSC Publishing. [Link]

-

Manganous oxalate - the NIST WebBook. [Link]

-

Thermogravimetric (TG) analyses for the decomposition of manganese oxalate precursor A and B. - ResearchGate. [Link]

-

Structural information of the prepared samples: a XRD for the hydrated... - ResearchGate. [Link]

-

Synthesis of Manganese Carbonate and Manganese Oxalate from Indonesian Manganese Ore as NMC Cathode Precursor - AIP Publishing. [Link]

-

Crystal drawing (SHAPE) of orthorhombic Mn(C 2 O 4 ) - ResearchGate. [Link]

Sources

- 1. Manganese oxalate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.dk [fishersci.dk]

- 5. This compound | C2H4MnO6 | CID 516786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. Manganese(II) oxalate dihydrate, Mn 30% min 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jetir.org [jetir.org]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Proton solvent-controllable synthesis of manganese oxalate anode material for lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03669F [pubs.rsc.org]

manganese oxalate dihydrate crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Manganese Oxalate Dihydrate

Introduction: Beyond a Simple Precursor

Manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) is a coordination compound that presents as a characteristic light pink crystalline solid.[1] While frequently utilized as a precursor in the synthesis of various manganese oxides (MnO, Mn₂O₃, Mn₃O₄) for applications in catalysis, energy storage, and material science, its own structural complexity warrants significant scientific attention.[2] The arrangement of atoms within its crystal lattice, the nature of the coordination environment around the manganese(II) ion, and the role of water molecules are critical determinants of its physical properties and thermal decomposition behavior.

A comprehensive understanding of its crystal structure is therefore not merely an academic exercise but a foundational requirement for controlling the morphology, particle size, and ultimate performance of the manganese oxides derived from it. This guide provides a detailed technical overview of the analytical methodologies employed to elucidate the crystal structure of this compound, targeted at researchers and professionals in materials science and drug development. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. The scientific literature presents a fascinating case of polymorphism for this compound, with multiple crystalline forms reported, making a multi-technique, integrated analysis essential for unambiguous characterization.

Part 1: The Polymorphic Landscape of this compound

Manganese(II) oxalate dihydrate is known to exist in at least two distinct polymorphic forms, α-MnC₂O₄·2H₂O and γ-MnC₂O₄·2H₂O, which differ in their crystal systems and space groups.[3][4] This polymorphism is a critical factor, as the initial crystal structure of the precursor can influence the properties of the final manganese oxide product.

The α-form is generally described as being monoclinic, belonging to the C2/c space group.[2][5][6] In this structure, the manganese(II) ions are coordinated by oxygen atoms from both the oxalate anions and the water molecules. The oxalate ligand acts as a bidentate chelating agent to one manganese center while also bridging to adjacent metal centers, creating polymeric chains.[6][7]

The γ-form , conversely, crystallizes in the orthorhombic system with the space group P2₁2₁2₁.[1][3][8] The fundamental coordination motif remains similar, with Mn²⁺ ions octahedrally coordinated by oxygen atoms. The structure consists of one-dimensional chains of oxalate-bridged manganese centers.[8] The water molecules are crucial in both structures, forming extensive hydrogen bond networks that provide additional stability to the crystal lattice.

It is noteworthy that there is some ambiguity in the literature, with the term "this compound" sometimes used without specifying the polymorph, and different studies reporting different crystal systems for the dihydrate.[1] This underscores the necessity of thorough characterization. The naturally occurring mineral form of MnC₂O₄·2H₂O is known as Lindbergite.[1][7]

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two primary polymorphs of this compound as reported in the literature.

| Parameter | α-MnC₂O₄·2H₂O (Monoclinic) | γ-MnC₂O₄·2H₂O (Orthorhombic) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | P2₁2₁2₁ |

| a (Å) | ~11.998 | 6.262 |

| b (Å) | ~5.647 | 13.585 |

| c (Å) | ~9.967 | 6.091 |

| β (°) ** | ~128.34 | 90 |

| Volume (ų) ** | ~528 | 518.2 |

| Z | 4 | 4 |

| References | [3][5][9] | [1][3][8] |

Part 2: A Multi-Technique Approach to Structural Elucidation

A single analytical technique is rarely sufficient to fully characterize a polymorphic material. A synergistic approach, integrating data from diffraction, thermal, and spectroscopic methods, provides a complete and validated picture of the material's structure and properties.

X-ray Diffraction (XRD): The Definitive Structural Tool

X-ray diffraction is the cornerstone of crystal structure analysis. It provides direct information about the arrangement of atoms in a crystalline solid.

-

Single-Crystal XRD: This is the gold standard for determining a new crystal structure with atomic precision. It allows for the unambiguous determination of the unit cell, space group, and atomic coordinates. While powerful, it requires the synthesis of high-quality single crystals of sufficient size, which can be challenging.[8]

-

Powder X-ray Diffraction (PXRD): This is the most common and accessible XRD technique for materials characterization. It is used for phase identification (by comparing the experimental pattern to databases like the JCPDS), determining phase purity, and extracting detailed structural information through methods like Rietveld refinement.[10][11] Given the known polymorphism of this compound, PXRD is essential to identify which form has been synthesized.[12]

-

Sample Preparation:

-

Gently grind a small amount (~100-200 mg) of the this compound sample in an agate mortar and pestle to achieve a fine, homogeneous powder.

-

Causality: Grinding reduces particle size and preferred orientation effects, ensuring that a random distribution of crystal orientations is presented to the X-ray beam, which is crucial for accurate intensity measurements.

-

Carefully mount the powder onto a zero-background sample holder (e.g., a silicon wafer). Ensure the surface is flat and level with the holder's edge to prevent peak position errors.

-

-

Data Acquisition:

-

Use a modern powder diffractometer equipped with a Cu Kα radiation source (λ = 1.54056 Å).[13]

-

Set the instrument parameters for a general survey scan. A typical range would be:

-

2θ Range: 5° to 80°

-

Step Size: 0.02°

-

Dwell Time: 1-2 seconds per step

-

-

Causality: This range covers the most characteristic diffraction peaks for manganese oxalate hydrates, while the small step size and adequate dwell time ensure good data resolution and signal-to-noise ratio.[13]

-

-

Data Analysis:

-

Phase Identification: Use search-match software to compare the experimental diffraction pattern against a crystallographic database (e.g., ICDD PDF-4+). This will identify the polymorph (α or γ) and any potential impurities.[14]

-

Rietveld Refinement (Optional but Recommended): For a more in-depth analysis, perform a Rietveld refinement using software like GSAS-II or FullProf. This process involves fitting a calculated diffraction pattern (based on a known crystal structure model) to the experimental data.

-

Causality: Successful refinement validates the structural model and provides precise lattice parameters, atomic positions, and quantitative phase analysis if multiple phases are present.[11] It is a powerful method to confirm the structural integrity of the synthesized material.

-

Thermal Analysis (TGA/DSC): Probing Structural Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability of hydrates. TGA measures mass changes as a function of temperature, while DSC measures heat flow.

For MnC₂O₄·2H₂O, the thermal decomposition is a well-defined, multi-step process.

-

Dehydration: The two water molecules of crystallization are lost at relatively low temperatures (around 150–200 °C). TGA will show a distinct mass loss corresponding to the molar mass of two water molecules, and DSC will show an endothermic peak associated with the energy required for this process.

-

Decomposition: At higher temperatures, the anhydrous manganese oxalate decomposes into manganese(II) oxide (MnO) and gaseous products (CO and CO₂).[1] This is also observed as a significant mass loss in TGA and is associated with a strong thermal event in DSC.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the fine powder sample into an alumina or platinum crucible.

-

Causality: A small, uniform sample mass ensures even heat distribution and prevents thermal lag, leading to sharper transitions and more accurate temperature measurements.

-

-

Data Acquisition:

-

Place the crucible in the TGA/DSC instrument.

-

Purge the system with an inert gas (e.g., Nitrogen) or an oxidative gas (e.g., Air) at a constant flow rate (e.g., 50 mL/min).

-

Causality: The choice of atmosphere is critical. An inert atmosphere will favor decomposition to MnO, while an air atmosphere may lead to further oxidation to Mn₂O₃ or Mn₃O₄.[2][13]

-

Heat the sample from room temperature to ~600 °C at a constant heating rate (e.g., 10 °C/min).[13]

-

-

Data Interpretation:

-

Analyze the TGA curve to identify the temperatures of mass loss and calculate the percentage mass loss for each step. Compare this to the theoretical mass loss for dehydration and decomposition.

-

Analyze the DSC curve to identify the temperatures and nature (endothermic/exothermic) of thermal events corresponding to the mass losses.

-

Vibrational Spectroscopy (FTIR & Raman): A Window into Molecular Bonding

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are highly sensitive to the chemical bonding and local symmetry of the oxalate and water ligands.

-

O-H vibrations: Broad bands in the FTIR spectrum around 3000-3500 cm⁻¹ are characteristic of the stretching vibrations of the water molecules.[9]

-

C=O and C-O vibrations: Strong, characteristic bands in the IR and Raman spectra (typically in the 1300-1700 cm⁻¹ region) correspond to the asymmetric and symmetric stretching of the carboxylate groups of the oxalate ligand.[3] The exact positions of these bands are sensitive to whether the oxalate is acting as a chelating or bridging ligand, providing valuable structural insight.

-

Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR)-FTIR. Place a small amount of the powder directly on the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal, ensure good contact using the pressure clamp, and collect the sample spectrum.

-

Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Causality: The background scan is essential to subtract the spectral signature of the instrument and atmosphere (e.g., CO₂, H₂O vapor), ensuring the resulting spectrum is only from the sample.

-

-

Data Interpretation:

Part 3: Integrated Data Analysis for Comprehensive Characterization

For example, if PXRD data suggests the γ-orthorhombic phase, the TGA data should confirm a mass loss consistent with two water molecules per formula unit. Furthermore, the FTIR spectrum should display the characteristic vibrational bands for both coordinated water and the oxalate ligand in the environment specific to that γ-polymorph. Any discrepancy, such as an incorrect mass loss in TGA, would indicate an impure sample or a different hydrate (e.g., MnC₂O₄·3H₂O), prompting a re-evaluation of the XRD data.

Sources

- 1. Manganese oxalate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. ir.uitm.edu.my [ir.uitm.edu.my]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound | C2H4MnO6 | CID 516786 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Manganese Oxalate Dihydrate

An In-depth Technical Guide to the Synthesis and Characterization of Manganese Oxalate Dihydrate

This guide provides a comprehensive overview of the synthesis and characterization of manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O). Designed for researchers, chemists, and materials scientists, this document moves beyond simple protocols to explain the underlying principles and experimental rationale, ensuring a robust and reproducible methodology. We will explore the synthesis via aqueous precipitation, followed by a multi-faceted characterization approach to validate the material's identity, purity, structure, and thermal properties.

Manganese(II) oxalate dihydrate is an inorganic coordination compound consisting of a central manganese(II) ion (Mn²⁺) chelated by a bidentate oxalate anion (C₂O₄²⁻) and stabilized by two molecules of water of crystallization. It appears as a pale pink crystalline solid, characteristic of many Mn(II) salts, and is sparingly soluble in water but dissolves in dilute acids.[1][2][3] This compound also occurs naturally as the mineral Lindbergite.[1]

While it has direct applications as a drier for paints and varnishes, its primary scientific and industrial interest lies in its role as a versatile precursor.[2][3] Through controlled thermal decomposition, this compound can be converted into various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄). These oxides are critical materials in the development of high-performance electrodes for lithium-ion batteries and supercapacitors, as well as in catalysis and advanced pigments.[4] The ability to generate nanostructured manganese oxides with specific morphologies from this single-source precursor makes its synthesis and characterization a foundational process in advanced materials research.

Synthesis: A Controlled Precipitation Approach

The most common and reliable method for synthesizing this compound is through a direct precipitation reaction in an aqueous medium. This method leverages the low solubility of the target compound to drive the reaction to completion.

Underlying Principle and Reaction Stoichiometry

The synthesis is an exchange reaction where a soluble manganese salt is reacted with a source of oxalate ions. The general ionic equation is:

Mn²⁺(aq) + C₂O₄²⁻(aq) + 2H₂O(l) → MnC₂O₄·2H₂O(s) ↓

A typical implementation of this reaction involves manganese(II) chloride or sulfate and sodium oxalate.[1]

Example Reaction: MnCl₂(aq) + Na₂C₂O₄(aq) + 2H₂O(l) → MnC₂O₄·2H₂O(s) + 2NaCl(aq)[1]

Rationale for Experimental Design

The choice of reagents and conditions is critical for obtaining a pure, crystalline product.

-

Precursor Selection: Manganese(II) sulfate monohydrate (MnSO₄·H₂O) and sodium oxalate (Na₂C₂O₄) are excellent choices due to their high purity, good solubility in water, and affordability.[5] The use of a soluble salt ensures that the Mn²⁺ and C₂O₄²⁻ ions are readily available for reaction.

-

Solvent Medium: Deionized water is the standard solvent, facilitating the ionic reaction and precipitation. The morphology of the resulting crystals can be influenced by using solvent mixtures, such as water-DMSO, which can produce different structures like nanorods or nanosheets.[6]

-

Reaction Control: The reaction is typically performed at room temperature with continuous stirring.[7] Stirring ensures a homogeneous concentration of reactants, promoting uniform nucleation and growth of crystals. Controlling factors like pH (an acidic medium of pH ≈ 3 is often used) and reactant concentration can be used to selectively crystallize the dihydrate form over other hydrates (e.g., trihydrate).[5]

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Solution A Preparation: Accurately weigh a molar equivalent of Manganese(II) sulfate monohydrate (MnSO₄·H₂O) and dissolve it in a measured volume of deionized water to create a stock solution (e.g., 0.1 M).

-

Solution B Preparation: Accurately weigh a molar equivalent of sodium oxalate (Na₂C₂O₄) and dissolve it in a measured volume of deionized water to create a stock solution of the same concentration (e.g., 0.1 M).[5]

-

Precipitation: Place Solution A in a beaker equipped with a magnetic stirrer. Begin stirring at a moderate, constant speed. Add Solution B dropwise to Solution A. A pale pink precipitate should form immediately.

-

Aging: Continue stirring the mixture for a defined period (e.g., 1-2 hours) at room temperature. This "aging" step allows for the crystal structure to mature and equilibrate.

-

Filtration: Isolate the precipitate from the solution using vacuum filtration with a Buchner funnel and appropriate filter paper.

-

Washing: Wash the collected solid (the filter cake) several times with copious amounts of deionized water. This step is crucial to remove soluble impurities, such as sodium sulfate (Na₂SO₄), a byproduct of the reaction.

-

Drying: Carefully transfer the washed solid to a watch glass or petri dish. Dry the product either in air at room temperature or in a vacuum oven at a low temperature (e.g., 60 °C) until a constant weight is achieved. The final product is a fine, pale pink powder.

Comprehensive Characterization

A multi-technique approach is essential for unambiguously confirming the synthesis of high-purity this compound. Each technique provides a unique and complementary piece of information.

Visualization of the Characterization Strategy

Sources

- 1. Manganese oxalate - Wikipedia [en.wikipedia.org]

- 2. MANGANESE(II) OXALATE | 6556-16-7 [chemicalbook.com]

- 3. Manganese(II) oxalate dihydrate, Mn 30% min | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proton solvent-controllable synthesis of manganese oxalate anode material for lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03669F [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Solubility of Manganese Oxalate Dihydrate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of manganese oxalate dihydrate (MnC₂O₄·2H₂O). Designed for professionals in research, chemical sciences, and pharmaceutical development, this document delves into the theoretical underpinnings of its solubility, presents available quantitative data, and outlines detailed experimental protocols for its determination.

Introduction to this compound: Properties and Significance

Manganese(II) oxalate dihydrate is an inorganic compound that typically appears as a pale pink, crystalline solid.[1] It is a coordination compound consisting of a central manganese(II) ion coordinated to a bidentate oxalate ligand, with two water molecules incorporated into the crystal lattice. This compound is of significant interest as a precursor in the synthesis of various manganese oxides, which have applications in catalysis, battery materials, and electronics.[1] Understanding its solubility is paramount for controlling precipitation reactions, designing synthetic routes, and assessing its environmental fate and toxicological impact.

Theoretical Framework of Solubility

The dissolution of this compound in a solvent is a dynamic equilibrium process governed by its lattice energy and the solvation energy of its constituent ions. The process can be represented by the following equation:

MnC₂O₄·2H₂O(s) ⇌ Mn²⁺(aq) + C₂O₄²⁻(aq) + 2H₂O(l)

The solubility product constant, Ksp, is a quantitative measure of the solubility of a sparingly soluble salt. For manganese oxalate, the Ksp expression is:

Ksp = [Mn²⁺][C₂O₄²⁻]

A reported pKsp value for manganese oxalate is 6.77, which corresponds to a Ksp of approximately 1.7 x 10⁻⁷.[1][2] This low Ksp value confirms its limited solubility in pure water.

The solubility of this compound is significantly influenced by several factors, including:

-

pH: In acidic solutions, the oxalate ion (C₂O₄²⁻) is protonated to form the hydrogen oxalate ion (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This consumption of the oxalate ion shifts the dissolution equilibrium to the right, leading to a marked increase in solubility.[1]

-

Common Ion Effect: The presence of a common ion, either Mn²⁺ or C₂O₄²⁻, from another source will decrease the solubility of manganese oxalate, shifting the equilibrium to the left in accordance with Le Châtelier's principle.

-

Complex Ion Formation: In the presence of excess oxalate ions or other suitable ligands, soluble manganese-oxalate complexes can form, which can increase the overall solubility of the compound.[1]

-

Solvent Properties: The polarity and coordinating ability of the solvent play a crucial role. Polar protic solvents are generally more effective at solvating the Mn²⁺ and C₂O₄²⁻ ions than nonpolar or aprotic solvents.

Quantitative Solubility Data

| Solvent System | Temperature (°C) | Solubility | Remarks |

| Water | 25 | Sparingly soluble/Insoluble[1][2][3] | Calculated solubility from pKsp (6.77) is approximately 4.1 x 10⁻⁴ mol/L. |

| Dilute Acids | Ambient | Soluble[1][2][4] | Increased solubility due to protonation of the oxalate ion.[1] |

| Sulfuric Acid | 80 | Soluble | Used in leaching processes for manganese ores, indicating significant solubility. |

| Alkaline Solutions | Ambient | Generally low | Metal oxalates, with the exception of alkali metal oxalates, tend to be sparingly soluble in water and alkaline solutions.[5] |

| Organic Solvents | Ambient | Generally low | As an ionic salt, low solubility is expected in most non-polar organic solvents. Some solubility may be observed in polar aprotic solvents like DMSO, where certain manganese salts have shown some solubility. |

Experimental Determination of Solubility: Protocols and Methodologies

The determination of the solubility of this compound requires a robust experimental design to ensure accurate and reproducible results. The saturation shake-flask method is a widely accepted and reliable technique.[6][7]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute with a specific solvent in a sealed container at a constant temperature until equilibrium is reached.[6][7] At equilibrium, the solution is saturated with the solute. The solid and liquid phases are then separated, and the concentration of the dissolved solute in the liquid phase is determined using a suitable analytical technique.[6][7]

Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, acidic/basic solutions of known concentration, organic solvent)

-

Volumetric flasks, pipettes, and other calibrated glassware

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical instrument for manganese quantification (e.g., Atomic Absorption Spectrometer, UV-Vis Spectrophotometer, ICP-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of flasks containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the solid to settle.

-

To ensure complete separation of the solid phase, centrifuge an aliquot of the suspension.

-

Carefully withdraw the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis of Dissolved Manganese:

-

Accurately dilute the clear filtrate with an appropriate solvent to bring the manganese concentration within the linear range of the analytical instrument.

-

Determine the concentration of manganese in the diluted solution using a calibrated analytical method such as Atomic Absorption Spectroscopy (AAS)[3][8][9][10] or UV-Vis Spectrophotometry.[1][11][12][13][14]

-

Analytical Methods for Manganese Quantification

Atomic Absorption Spectroscopy (AAS):

AAS is a highly sensitive and specific method for determining the concentration of manganese.[3][8][9][10] The sample solution is aspirated into a flame or graphite furnace, where it is atomized. A light beam from a manganese hollow-cathode lamp is passed through the atomized sample, and the amount of light absorbed at a specific wavelength (typically 279.5 nm for manganese) is proportional to the concentration of manganese atoms.[8]

UV-Vis Spectrophotometry:

Manganese(II) ions can be oxidized to the intensely colored permanganate ion (MnO₄⁻), which has a strong absorbance in the visible region of the electromagnetic spectrum (around 525-545 nm).[11] The concentration of manganese can then be determined by measuring the absorbance and comparing it to a calibration curve prepared from standard manganese solutions. Alternatively, manganese (II) can form colored complexes with specific reagents that can be quantified spectrophotometrically.[1]

Causality in Experimental Design and Data Interpretation

Rationale for Excess Solute: The use of an excess amount of the solid is fundamental to ensuring that the solution reaches saturation. This creates a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

Importance of Temperature Control: Solubility is often temperature-dependent. Maintaining a constant and accurately known temperature throughout the equilibration and separation steps is critical for obtaining reproducible and meaningful solubility data.

Significance of pH Measurement: For aqueous solutions, particularly acidic or basic ones, the final pH of the saturated solution should be measured and reported. This is because the pH can significantly influence the speciation of the oxalate ion and thus the solubility of the manganese salt.

Validation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be independent of the equilibration time after a certain point.

Conclusion

The solubility of this compound is a critical parameter for its application in various chemical and material science fields. While it is sparingly soluble in water, its solubility is significantly enhanced in acidic solutions. This guide has provided a theoretical framework for understanding its solubility behavior, summarized the available quantitative data, and presented a detailed, validated experimental protocol for its determination. By following these guidelines, researchers can obtain accurate and reliable solubility data, enabling better control over processes involving this important manganese compound.

References

-

Ataman Kimya. MANGANESE(II) OXALATE DIHYDRATE (MNOX). [Link]

-

U.S. Geological Survey. Manganese, atomic absorption spectrometric, direct. [Link]

-

U.S. Geological Survey. Manganese, atomic absorption spectrometric, graphite furnace. [Link]

- Abreu, C. A., et al. (2021). Aqueous solubility of selected metal oxalates.

-

Palintest. Methods for Determining Manganese Levels in Drinking and Wastewater. [Link]

-

Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF. [Link]

-

Chemistry LibreTexts. 13: Measuring Manganese Concentration Using Spectrophotometry (Experiment). [Link]

-

Atlantis Press. Determination of Manganese in Environmental Samples by UV-Vis after Cloud Point Extraction. [Link]

-

UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. [Link]

-

PubMed Central. Rapid and green detection of manganese in electrolytes by ultraviolet-visible spectrometry to control pollutant discharge. [Link]

-

Sarthaks eConnect. Oxalates of alkaline earth metal (s) sparingly soluble in water (is) are. [Link]

-

National Center for Biotechnology Information. Determination of Manganese in Serum Using GFAAS: Serum Reference Values for Manganese in the Adolescent Girls of the DERVAN Cohort. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

KU ScholarWorks. Metal Recovery Using Oxalate Chemistry: A Technical Review. [Link]

-

INIS. Solubility of sulfates and oxalates of alkaline earth metals in aqueous solutions of alkali metal salts. [Link]

-

Blog. What is the solubility of Manganese Lump in different solvents? [Link]

-

Ataman Kimya. MANGANESE(II) OXALATE DIHYDRATE (MNOX). [Link]

- Google Patents. Manganese salts soluble in organic solvents, process for their preparation, organic compositions, liquid fuels, paints, and varnishes containing the aforesaid salts.

-

ResearchGate. Manganese salt solubility in organic solvents? [Link]

-

Analytical Chemistry. [Link]

-

Allen. Oxalates of alkaline earth metal, highly soluble in water is that of. [Link]

-

SCIRP. Kinetics of Manganese Oxides Dissolution in Sulphuric Acid Solutions Containing Oxalic Acid. [Link]

-

Semantic Scholar. Kinetics of Manganese Oxides Dissolution in Sulphuric Acid Solutions Containing Oxalic Acid. [Link]

-

PubChem. Manganese. [Link]

-

Wikipedia. Manganese oxalate. [Link]

-

ResearchGate. (PDF) Kinetics of Manganese Oxides Dissolution in Sulphuric Acid Solutions Containing Oxalic Acid. [Link]

-

SciELO. Effect of Organic Matter on Manganese Solubility. [Link]

-

ACS Publications. Direct Precipitation Pathway to Pure α-MnC2O4·2H2O Using Slug Flow toward the Scalable Nonfouling Fast Synthesis of Uniform Microcrystals. [Link]

-

Pharmaceutical Analytical Chemistry. Gravimetric Analysis and Precipitation Equilibria. [Link]

-

SCIRP. Kinetics of Manganese Oxides Dissolution in Sulphuric Acid Solutions Containing Oxalic Acid. [Link]

-

Chemistry LibreTexts. 8.2: Precipitation Gravimetry. [Link]

-

aqion. Solubility Product Constants Ksp at 25°C. [Link]

-

UNT Digital Library. LITERATURE REVIEW FOR OXALATE OXIDATION PROCESSES AND PLUTONIUM OXALATE SOLUBILITY. [Link]

-

ResearchGate. Mechanism of decomposition of manganese(II) oxalate dihydrate and manganese(II) oxalate trihydrate | Request PDF. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

CORE. Temperature impact assessment on struvite solubility product: A thermodynamic modeling approach. [Link]

-

ExportersIndia.com. Manganese Oxalate Manufacturer, Supplier, Exporter. [Link]

-

PubChem. Mn(II) oxalate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MANGANESE(II) OXALATE | 6556-16-7 [chemicalbook.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. sarthaks.com [sarthaks.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. nemi.gov [nemi.gov]

- 9. nemi.gov [nemi.gov]

- 10. Methods for Determining Manganese Levels in Drinking and Wastewater - Palintest [palintest.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. atlantis-press.com [atlantis-press.com]

- 13. sszp.eu [sszp.eu]

- 14. Rapid and green detection of manganese in electrolytes by ultraviolet-visible spectrometry to control pollutant discharge - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Magnetic Properties of Manganese(II) Oxalate Hydrates

Executive Summary

Manganese(II) oxalate and its hydrated forms represent a class of coordination polymers that exhibit intriguing low-dimensional magnetic phenomena. The structure, characterized by oxalate anions bridging Mn(II) centers, creates a framework for studying superexchange interactions and collective magnetic ordering at cryogenic temperatures. This guide provides a comprehensive overview of the magnetic properties of manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O), contextualized by detailed experimental data from its closely related trihydrate and anhydrous analogues. While the antiferromagnetic nature of the dihydrate form is established, a definitive Néel temperature has yet to be prominently reported in accessible literature. We therefore present the well-characterized magnetic parameters of MnC₂O₄·3H₂O and α-MnC₂O₄ to serve as authoritative case studies. This document details the underlying crystal and magnetic structures, presents protocols for synthesis and characterization via magnetometry and calorimetry, and offers a framework for data interpretation, providing researchers with the necessary tools to investigate this and similar magnetic systems.

Introduction to Manganese(II) Oxalate Dihydrate

Manganese(II) oxalate dihydrate, MnC₂O₄·2H₂O, is an inorganic coordination polymer notable as a precursor for various manganese oxides used in catalysis and energy storage.[1] From a fundamental materials science perspective, its primary interest lies in its magnetic properties. The Mn²⁺ ion possesses a high-spin d⁵ electron configuration (S = 5/2), making it a robust carrier of magnetic moment. In the solid state, the oxalate dianion (C₂O₄²⁻) acts as a bridging ligand, creating polymeric chains of manganese centers.[2] This structural motif facilitates magnetic superexchange interactions between neighboring Mn²⁺ ions, leading to collective magnetic behavior at low temperatures.

The material is known to exist in at least two crystalline polymorphs, a monoclinic α-form and an orthorhombic γ-form, which can exhibit different thermal behaviors.[3][4] The consistent antiferromagnetic exchange interaction within these structures makes them excellent model systems for studying low-dimensional magnetism.[3]

Crystal and Magnetic Structure

Crystal Structure

The crystal structure of the orthorhombic γ-polymorph of MnC₂O₄·2H₂O (space group P2₁2₁2₁) consists of one-dimensional chains of Mn²⁺ ions linked by bis-bidentate oxalate ligands.[2][5] Each manganese ion is octahedrally coordinated by six oxygen atoms: four from two bridging oxalate groups in the equatorial plane and two from axial water molecules. These chains are further stabilized by a network of hydrogen bonds involving the coordinated and lattice water molecules. This chain-like arrangement is the primary pathway for magnetic interactions.

Magnetic Structure

The dominant magnetic interaction in manganese(II) oxalate dihydrate is an antiferromagnetic (AFM) superexchange between adjacent Mn²⁺ ions. This interaction is mediated by the π-orbitals of the bridging oxalate ligand. At high temperatures, the thermal energy is sufficient to overcome these weak interactions, and the material behaves as a paramagnet. As the temperature is lowered, the magnetic moments of the neighboring Mn²⁺ ions within a chain align in an antiparallel fashion.

While computational studies based on density functional theory (DFT) confirm that the antiferromagnetic state is the energetic ground state, a definitive experimental determination of the three-dimensional magnetic structure via neutron diffraction has not been widely reported for the dihydrate polymorph.[6][7] Neutron diffraction is the authoritative technique for such determinations as neutrons possess a magnetic moment that interacts directly with the magnetic moments of atoms in a crystal, allowing for the resolution of spin arrangements.[7][8]

Macroscopic Magnetic Properties: Paramagnetism and Antiferromagnetic Ordering

The magnetic properties of manganese(II) oxalate hydrates are typically characterized by a transition from high-temperature paramagnetic behavior to a low-temperature antiferromagnetically ordered state.

Paramagnetic Region and the Curie-Weiss Law

Above the magnetic ordering temperature, the magnetic susceptibility (χ) follows the Curie-Weiss law:

χ = C / (T - θ)

where:

-

C is the Curie constant, related to the effective magnetic moment (μ_eff) of the Mn²⁺ ions. For a single Mn²⁺ ion (S=5/2, g≈2), the theoretical spin-only effective moment is 5.92 μB.[9]

-

T is the absolute temperature.

-

θ is the Weiss temperature, which provides a measure of the strength and nature of the magnetic interactions. A negative θ value is indicative of dominant antiferromagnetic exchange.

Antiferromagnetic Ordering and the Néel Temperature

As the temperature is lowered, a characteristic peak in the magnetic susceptibility and a λ-shaped anomaly in the specific heat signal the transition to a long-range antiferromagnetically ordered state. This critical temperature is known as the Néel temperature (T_N).

While the antiferromagnetic nature of MnC₂O₄·2H₂O is known, specific, reliable experimental values for its T_N and Curie-Weiss parameters are not prominent in the surveyed literature. However, extensive data exists for closely related compounds, which serve as excellent proxies for understanding the system.

-

Case Study: α-MnC₂O₄ (Anhydrous): The anhydrous form undergoes a transition to an antiferromagnetic state at a Néel temperature (T_N) of 9.9(2) K .[9] Analysis of its high-temperature susceptibility data yields a Weiss temperature (θ) of -32.27 K and a Curie constant (C) of 4.38 cm³ K mol⁻¹ , confirming strong antiferromagnetic interactions.[9]

-

Case Study: MnC₂O₄·3H₂O (Trihydrate): This compound, which also features 1D chains, exhibits long-range antiferromagnetic ordering at a lower Néel temperature (T_N) of 2.82(5) K .[3] The intra-chain exchange coupling constant (J) was determined to be -1.07 cm⁻¹, quantifying the weak antiferromagnetic interaction between adjacent Mn(II) ions.[3]

The difference in T_N between the anhydrous and trihydrate forms highlights the sensitivity of the magnetic ordering to the precise crystal structure, including inter-chain distances and hydrogen bonding networks, which influence the degree of three-dimensional magnetic coupling.

Experimental Characterization Protocols

A robust investigation into the magnetic properties of manganese(II) oxalate dihydrate requires a systematic workflow encompassing synthesis and physical property measurements.

Synthesis of Manganese(II) Oxalate Dihydrate

This protocol describes a standard aqueous precipitation method to produce polycrystalline MnC₂O₄·2H₂O.[5][10]

Objective: To synthesize phase-pure MnC₂O₄·2H₂O via a controlled precipitation reaction.

Materials:

-

Manganese(II) sulfate monohydrate (MnSO₄·H₂O) or Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Sodium oxalate (Na₂C₂O₄) or Oxalic Acid (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

Prepare Reactant Solutions: Prepare separate aqueous solutions of the manganese(II) salt and the oxalate source. Typical concentrations range from 0.05 M to 0.1 M.

-

Precipitation: While vigorously stirring, slowly add the oxalate solution dropwise to the manganese(II) salt solution at room temperature. A pale pink precipitate of manganese(II) oxalate hydrate will form immediately.

-

Causality: Slow addition and constant stirring promote the formation of uniform, well-defined crystals and prevent the trapping of impurities.

-

-

Aging: Continue stirring the resulting slurry for a period of 1-2 hours.

-

Causality: Aging allows for the system to reach equilibrium, potentially favoring the formation of the more thermodynamically stable dihydrate phase and improving crystallinity.

-

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid several times with deionized water to remove any soluble spectator ions (e.g., Na⁺, SO₄²⁻, Cl⁻). Follow with a final wash with ethanol or acetone to facilitate drying.

-

Drying: Dry the product in air or in a low-temperature oven (e.g., 40-50 °C) to a constant weight.

-

Characterization: Confirm the phase purity and crystallinity of the final product using powder X-ray diffraction (PXRD).

Magnetic Susceptibility Measurement

Objective: To measure the temperature-dependent magnetic susceptibility to determine the nature of magnetic interactions and identify the ordering temperature.

Instrumentation: Superconducting Quantum Interference Device (SQUID) Magnetometer (e.g., Quantum Design MPMS).

Procedure:

-

Sample Preparation: Tightly pack a known mass (typically 5-15 mg) of the dried polycrystalline sample into a gelatin capsule or other suitable sample holder.

-

Causality: Tightly packing the powder prevents shifting during measurement, which can introduce noise, and ensures good thermal contact.

-

-

Zero-Field-Cooled (ZFC) Measurement: a. Cool the sample from 300 K to a base temperature (e.g., 1.8 K) in the absence of an applied magnetic field. b. At the base temperature, apply a small DC magnetic field (e.g., 100-1000 Oe). c. Measure the magnetic moment as the sample is warmed from 1.8 K to 300 K.

-

Field-Cooled (FC) Measurement: a. Apply the same DC magnetic field at 300 K. b. Measure the magnetic moment as the sample is cooled from 300 K to 1.8 K in the constant applied field.

-

Self-Validation: For a simple antiferromagnet, the ZFC and FC curves should be identical. Any divergence may indicate more complex magnetic behavior, such as spin-glass freezing or canted antiferromagnetism.

-

-

Isothermal Magnetization (M vs. H): Measure the magnetic moment as a function of the applied magnetic field at a temperature below T_N (e.g., 2 K). For a typical antiferromagnet, this should show a linear increase in magnetization with the field.

Heat Capacity Measurement

Objective: To provide definitive thermodynamic evidence of the magnetic phase transition and accurately determine the Néel temperature.

Instrumentation: Physical Property Measurement System (PPMS) with a heat capacity option (e.g., Quantum Design PPMS).

Procedure:

-

Sample Preparation: Press a small amount of the polycrystalline sample (typically 2-10 mg) into a pellet. Affix the pellet to the calorimeter platform using a minimal amount of Apiezon N-grease.

-

Causality: A pressed pellet ensures good thermal contact between the sample and the platform. The grease provides a conductive thermal link.

-

-

Measurement: Measure the heat capacity (C_p) using a relaxation method over a temperature range that brackets the expected T_N (e.g., from 2 K to 30 K).

-

Data Analysis: The magnetic phase transition will appear as a sharp, lambda-like peak in the C_p vs. T plot. The temperature at the apex of this peak corresponds to the Néel temperature, T_N.

Visualization of Experimental Workflow

The logical flow for the characterization of manganese(II) oxalate dihydrate's magnetic properties is outlined below.

Caption: Experimental workflow for magnetic characterization.

Visualization of Structure and Magnetic Coupling

The simplified structure below illustrates the oxalate bridge between two Mn(II) centers, which facilitates the dominant antiferromagnetic interaction.

Caption: Oxalate-mediated antiferromagnetic coupling in Mn(II) chains.

Summary of Magnetic Properties

The following table summarizes the key magnetic parameters for manganese oxalate hydrates and the anhydrous form based on available literature data.

| Compound | Formula | Magnetic Ordering | Néel Temp. (T_N) [K] | Weiss Temp. (θ) [K] | Curie Const. (C) [cm³ K mol⁻¹] | Reference(s) |

| Manganese(II) Oxalate Dihydrate | MnC₂O₄·2H₂O | Antiferromagnetic | Data not available | Data not available | Data not available | [3] |

| α-Manganese(II) Oxalate (anhydrous) | α-MnC₂O₄ | Antiferromagnetic | 9.9(2) | -32.27 | 4.38 | [9] |

| Manganese(II) Oxalate Trihydrate | MnC₂O₄·3H₂O | Antiferromagnetic | 2.82(5) | Not reported | Not reported | [3] |

References

-

Ataman Kimya. MANGANESE(II) OXALATE DIHYDRATE (MNOX). Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

ACS Publications. Direct Precipitation Pathway to Pure α-MnC2O4·2H2O Using Slug Flow toward the Scalable Nonfouling Fast Synthesis of Uniform Microcrystals. Available at: [Link]

-

Nedyalkova, M., & Antonov, V. (2018). Manganese oxalates - Structure-based Insights. Open Chemistry, 16(1), 1176-1183. Available at: [Link]

-

Supporting Information of “Mn(C2O4)(H2O)0.25: An Antiferromagnetic Oxalate-based Cage Compound”. The Royal Society of Chemistry. Available at: [Link]

-

Sano-Furukawa, A., et al. (2019). Magnetic and structure transition of Mn3-xFexO4 solid solutions under high-pressure and high-temperature conditions. Journal of Mineralogical and Petrological Sciences, 114(3), 126-135. Available at: [Link]

-

Ataman Kimya. MANGANESE(II) OXALATE DIHYDRATE (MNOX). Available at: [Link]

-

Donkova, B., & Petkova, V. (2014). Comparison of thermal behaviour of γ-MnC2O4.2H2O in oxidative and inert media. Journal of the University of Chemical Technology and Metallurgy, 49(1), 45-50. Available at: [Link]

-

ResearchGate. Structure disordering and thermal decomposition of Manganese Oxalate dihydrate, MnC 2 O 4 ·2H 2 O. Available at: [Link]

-

Wu, W. Y., et al. (2005). One-dimensional structure and long-range antiferromagnetic behaviour of manganese (II) oxalate trihydrate: {[Mn(μ-ox)(H2O)2]·H2O}n. Inorganic Chemistry Communications, 8(8), 754-757. (Note: This reference is cited within search result[3] which is a review of thermal behavior, providing the specific data for the trihydrate.)

-

ResearchGate. Molecular structure of a α - MnC2O4.2H2O: a) on top view; b) side view c) numbering. Available at: [Link]

-

Fizika.si. MAGNETIC SUSCEPTIBILITY OF THE ELEMENTS AND INORGANIC COMPOUNDS. Available at: [Link]

-

Stewart, J. R. (2011). Neutron Diffraction of Magnetic Materials. ResearchGate. Available at: [Link]

-

Wikipedia. Manganese oxalate. Available at: [Link]

-

ResearchGate. Neutron diffraction study of the magnetic structure of α-Mn 2O 3. Available at: [Link]

-

RSC Publishing. Solution synthesis of antiferromagnetic manganese nanoparticles. Available at: [Link]

-

RSC Publishing. Crystal/magnetic structure and cation inversion in hydrothermally synthesized MnFe2O4, CoFe2O4, NiFe2O4, and ZnFe2O4 nanoparticles: a neutron powder diffraction study. Available at: [Link]

-

PubChem. Manganese(II) Oxalate Dihydrate. Available at: [Link]

-

DiVA portal. Magnetism and magnetic structure determination of a selected (Mn,Co)23B6-compound. Available at: [Link]

-

RSC Publishing. Synthesis and characterization of the crystal structure and magnetic properties of the hydroxyfluoride MnF2−x(OH)x (x ∼ 0.8). Available at: [Link]

-

ResearchGate. Vibrational spectroscopic investigation of the hydrates of manganese(II) oxalate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Manganese oxalate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hpstar.ac.cn [hpstar.ac.cn]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

The Polymorphic Landscape of Manganese Oxalate Hydrates: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of polymorphism in manganese oxalate hydrates, a topic of significant interest for researchers, scientists, and drug development professionals. By delving into the synthesis, characterization, and transformation of these materials, we aim to equip you with the field-proven insights necessary to navigate this complex polymorphic landscape. This guide emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.

Introduction: The Significance of Polymorphism in Manganese Oxalate Hydrates

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can have profound implications for product performance and efficacy. Manganese oxalate, a coordination polymer, forms several hydrated polymorphs, with the dihydrate (MnC₂O₄·2H₂O) and trihydrate (MnC₂O₄·3H₂O) forms being the most extensively studied.[1] Understanding and controlling the formation of these polymorphs is paramount for applications ranging from precursors for advanced manganese oxide materials in batteries and catalysis to potential applications in drug delivery systems.[2]

This guide will focus on the primary polymorphic forms of manganese oxalate hydrates, detailing their synthesis, structural nuances, and the analytical techniques essential for their characterization.

The Known Polymorphs of Manganese Oxalate Hydrates

The polymorphic landscape of manganese oxalate hydrates is primarily dominated by a trihydrate and two dihydrate forms, each with a unique crystal structure and properties.

-

α-MnC₂O₄·2H₂O (alpha-dihydrate): This monoclinic form is a one-dimensional coordination polymer.[3] It is generally considered to be a thermodynamically stable form.

-

γ-MnC₂O₄·2H₂O (gamma-dihydrate): This orthorhombic polymorph is the most thermodynamically stable form in the Mn²⁺-C₂O₄²⁻-H₂O system.[4][5] Its structure also consists of chains of oxalate-bridged manganese centers.[6]

-

MnC₂O₄·3H₂O (trihydrate): This orthorhombic form is often a metastable precursor that can transform into the more stable dihydrate forms.[4][7]

The differences in their crystal lattices are a key factor influencing their distinct thermal behaviors.[4]

Synthesis of Manganese Oxalate Hydrate Polymorphs: A Protocol-Driven Approach

The selective synthesis of a desired polymorph is a central challenge. The choice of synthetic route and the precise control of reaction parameters are critical.

Synthesis of α-MnC₂O₄·2H₂O via an Indirect Pathway

This common method involves the initial precipitation of the less stable trihydrate, which then transforms into the α-dihydrate.[7] This approach highlights the importance of understanding reaction kinetics and phase transformations.

Experimental Protocol:

-

Reagent Preparation: Prepare aqueous solutions of manganese(II) sulfate monohydrate (MnSO₄·H₂O) and sodium oxalate (Na₂C₂O₄).

-

Precipitation: In a stirred-tank reactor at room temperature, combine the MnSO₄·H₂O and Na₂C₂O₄ solutions at a 1:1 stoichiometric ratio. An initial supersaturation of approximately 7.5 is often targeted.[7]

-

Formation of the Trihydrate: A solid precipitate of MnC₂O₄·3H₂O will quickly form.[7]

-

Polymorphic Transformation: Allow the slurry to stir for an extended period (often several hours). During this time, the less stable trihydrate will slowly transform into conglomerates of α-MnC₂O₄·2H₂O.[7][8]

-

Isolation and Drying: Filter the precipitate, wash it with deionized water, and dry it under vacuum.

Causality Behind Experimental Choices:

-

Stirred-Tank Reactor: Ensures homogeneity and facilitates the transformation process by keeping the solid suspended in the solution.

-

Extended Stirring: This is the critical step that provides the necessary time and energy for the dissolution of the metastable trihydrate and the nucleation and growth of the more stable α-dihydrate, following Ostwald's rule of stages.

Direct Synthesis of α-MnC₂O₄·2H₂O using Slug Flow

A more recent and efficient method avoids the formation of the trihydrate intermediate, leading directly to pure α-MnC₂O₄·2H₂O.[7][8]

Experimental Protocol:

-

Reagent Preparation: Prepare stock solutions of MnSO₄·H₂O and Na₂C₂O₄.

-

Slug Flow Reactor Setup: Utilize a tubular reactor where gas flow segments the reactant solutions into "slugs," creating well-mixed microreactors.

-

Reaction: Introduce the reactant solutions into the slug flow reactor at controlled flow rates (e.g., 1.5–2.5 mL/min).[8] The reaction occurs within the slugs as they travel through the tube.

-

Direct Precipitation: Under these conditions, pure α-MnC₂O₄·2H₂O precipitates directly from the solution.[7]

-

Collection: Collect the resulting crystalline product.

Causality Behind Experimental Choices:

-

Slug Flow: Provides excellent mixing and mass transfer within each slug, leading to uniform supersaturation and controlled nucleation and growth. This controlled environment favors the direct formation of the more stable α-phase, bypassing the metastable trihydrate.[7] The reduced residence time compared to batch processes is a significant advantage.[8]

Synthesis of γ-MnC₂O₄·2H₂O

The most stable γ-polymorph is typically obtained through the phase transformation of the trihydrate over a prolonged period.[4]

Experimental Protocol:

-

Synthesis of MnC₂O₄·3H₂O: Prepare the trihydrate as described in section 3.1.

-

Aging: Allow the initially precipitated MnC₂O₄·3H₂O to remain in the supernatant liquor for an extended time.

-

Transformation: Over time, the trihydrate will transform into prismatic, well-shaped crystals of orthorhombic γ-MnC₂O₄·2H₂O.[4]

-

Isolation: Filter, wash, and dry the product.

Causality Behind Experimental Choices:

-

Prolonged Residence Time: This allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable γ-polymorph.

Characterization Techniques: A Multi-faceted Approach

A combination of analytical techniques is essential for the unambiguous identification and characterization of manganese oxalate hydrate polymorphs.

X-ray Diffraction (XRD)

XRD is the cornerstone technique for polymorph identification. Each crystalline form possesses a unique diffraction pattern, acting as a "fingerprint." The monoclinic α-MnC₂O₄·2H₂O (space group C2/c) and the orthorhombic γ-MnC₂O₄·2H₂O (space group P2₁2₁2₁) can be readily distinguished by their powder XRD patterns.[5][9]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful tools for studying the dehydration and decomposition processes, which differ significantly between polymorphs.

-

MnC₂O₄·2H₂O: Typically exhibits a single-step dehydration process.[4]

-

MnC₂O₄·3H₂O: Shows a three-step dehydration process.[4]

The enthalpy of dehydration also varies, with the dihydrate having a value of approximately 86 kJ/mol and the trihydrate a value of 132 kJ/mol.[4]

Data Presentation: Thermal Decomposition of Manganese Oxalate Hydrates

| Polymorph | Dehydration Steps | Dehydration Enthalpy (ΔH) | Decomposition Products |

| α-MnC₂O₄·2H₂O | 1 | ~86 kJ/mol[4] | Mn₃O₄ (hausmanite structure) upon annealing at 450°C[4] |

| MnC₂O₄·3H₂O | 3 | ~132 kJ/mol[4] | Mn₃O₄ and a significant amount of cubic Mn₂O₃ at 450°C[4] |

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can provide valuable information for distinguishing between polymorphs.[9] The vibrational modes of the oxalate anion and the water molecules will differ depending on the crystal structure and hydrogen bonding network.[10]

Polymorphic Transformations and Stability

The interconversion between polymorphic forms is a key aspect of this system. The trihydrate is generally the least stable form, readily transforming into one of the dihydrate polymorphs.[7] The relative stability of the α- and γ-dihydrates can be influenced by factors such as temperature and the presence of impurities. The γ-form is considered the most thermodynamically stable.[4]

Visualizing Polymorphic Pathways

Caption: Synthetic pathways to manganese oxalate hydrate polymorphs.

Implications for Drug Development and Materials Science